molecular formula C20H18N2O3S B2718859 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one CAS No. 899743-69-2

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one

Cat. No. B2718859
CAS RN: 899743-69-2
M. Wt: 366.44
InChI Key: FYPPQVQBWOQPDF-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Hybrid and Bioactive Cocrystals of Pyrazinamide

Researchers have investigated cocrystals of pyrazinamide with hydroxybenzoic acids, utilizing computational simulations to understand their structural and spectroscopic characteristics. These studies provide insights into potential applications in treating tuberculosis and energy conversion systems, particularly in photovoltaic systems for light harvesting efficiency (Al-Otaibi et al., 2020).

Novel Pyrazole Derivatives for Anticancer Activity

Another research focused on the synthesis of new pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. These compounds were evaluated for their cytotoxicity and apoptotic activity, revealing potential as anticancer compounds (Liu et al., 2019).

Anti-Tumor Agents with Bis-Pyrazolyl-Thiazoles

A study on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma. This research highlights the therapeutic potential of such compounds in cancer treatment (Gomha et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of various heterocyclic compounds, including pyrazolone and pyrazole derivatives, for their antioxidant and antitumor activities, along with their potential as antimicrobial agents, have been explored in scientific research. These studies contribute to the development of new therapeutic agents with broad-spectrum biological activities (Ismail & Elsayed, 2018).

In Silico and In Vitro Studies

Research on the in silico prediction of drug-likeness properties, along with in vitro microbial investigation of dihydropyrrolone conjugates, indicates the importance of computational methods in the early stages of drug discovery for predicting the biological activity and safety profile of new compounds (Pandya et al., 2019).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-14-2-4-15(5-3-14)13-26-19-20(23)22(9-8-21-19)16-6-7-17-18(12-16)25-11-10-24-17/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPPQVQBWOQPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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